(s,s)-1,2-Bis(4-nitrophenyl)-1,2-ethanediamine dihydrochloride

Beschreibung

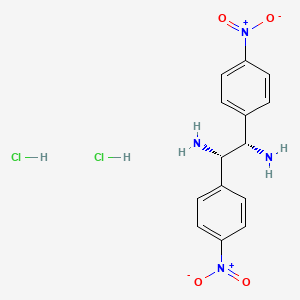

(S,S)-1,2-Bis(4-nitrophenyl)-1,2-ethanediamine dihydrochloride (CAS: 1052707-07-9) is a chiral organic compound with the molecular formula C₁₄H₁₆Cl₂N₄O₄ and a molecular weight of 375.21 g/mol . It features two 4-nitrophenyl groups attached to an ethanediamine backbone in the (S,S)-stereochemical configuration. The compound is a white crystalline powder with a purity of ≥97% and is widely employed as a nitrogen-donor ligand in coordination chemistry and catalysis due to its strong electron-withdrawing nitro groups, which enhance metal-ligand interactions .

Eigenschaften

IUPAC Name |

(1S,2S)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPYGNJVCKPVGM-AXEKQOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672618 | |

| Record name | (1S,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052707-07-9 | |

| Record name | (1S,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052707-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(s,s)-1,2-Bis(4-nitrophenyl)-1,2-ethanediamine dihydrochloride, with the CAS number 1052707-07-9, is a synthetic compound notable for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two 4-nitrophenyl groups attached to an ethanediamine backbone. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

- Molecular Formula : C14H16Cl2N4O4

- Molecular Weight : 375.21 g/mol

- Melting Point : 196°C - 207°C

- Optical Rotation : [α]22/D -83° (c = 1 in H2O)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism and has been explored for its potential in treating conditions related to monoamine neurotransmitter deficiencies.

Antioxidant Properties

Studies have shown that compounds similar to (s,s)-1,2-bis(4-nitrophenyl)-1,2-ethanediamine exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including neurodegenerative disorders.

Enzyme Inhibition

Recent research highlights the compound's role as a potential inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical in the metabolism of catecholamines such as dopamine and norepinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters, which may have therapeutic implications for mood disorders and cognitive function enhancement.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. In vitro studies indicate that the compound can protect neuronal cells from apoptosis induced by oxidative stress, thereby supporting neuronal survival and function.

Study 1: Neurotransmitter Modulation

A study published in Neuroscience Letters examined the effects of this compound on dopamine levels in rat models. The results indicated a significant increase in dopamine concentrations following administration of the compound, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease.

Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing the antioxidant capacity of various compounds, this compound demonstrated a notable reduction in reactive oxygen species (ROS) levels in cultured human cells. This finding supports its potential use as an antioxidant supplement.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of (S,S)-1,2-Bis(4-nitrophenyl)-1,2-ethanediamine dihydrochloride is in catalysis, particularly in asymmetric synthesis. It is utilized to prepare fluorous Fe-salen complexes, which serve as catalysts for the asymmetric epoxidation of alkenes. This reaction is crucial in producing chiral epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to act as a chiral auxiliary in the synthesis of biologically active compounds. Chiral auxiliaries are vital in pharmaceutical chemistry for producing enantiomerically pure drugs. Research indicates that derivatives of this compound can be used to synthesize various pharmacologically active molecules .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection and quantification of amines and amino acids. Its nitrophenyl groups can form colored complexes with amines, allowing for spectrophotometric analysis. This property makes it useful in biochemical assays and environmental monitoring where amine detection is necessary .

Case Study 1: Asymmetric Epoxidation

In a study published in Organic Letters, researchers demonstrated the effectiveness of fluorous Fe-salen complexes derived from this compound in catalyzing the asymmetric epoxidation of various alkenes. The results showed high enantioselectivity and yield, establishing its utility in synthetic organic chemistry .

Case Study 2: Chiral Auxiliary in Drug Synthesis

Another significant application was reported in a pharmaceutical chemistry journal where this compound was used as a chiral auxiliary for synthesizing a novel anti-cancer agent. The study highlighted how the compound facilitated the formation of a specific enantiomer that exhibited enhanced biological activity compared to its racemic counterpart .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used to prepare fluorous Fe-salen complexes for asymmetric epoxidation | High enantioselectivity and yield |

| Pharmaceutical Synthesis | Acts as a chiral auxiliary for synthesizing bioactive compounds | Production of enantiomerically pure drugs |

| Analytical Chemistry | Reagent for detecting amines and amino acids | Enables spectrophotometric analysis |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Electronic Effects: The nitro groups in the target compound create a strong electron-deficient aromatic system, ideal for stabilizing metal centers in catalytic cycles. In contrast, methoxy and dimethylamino analogs (e.g., ) donate electron density, which may weaken metal-ligand bonding in certain applications .

- Solubility: The nitro derivative’s low solubility in non-polar solvents contrasts with the higher solubility of methoxy-substituted analogs in polar solvents like methanol or DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.